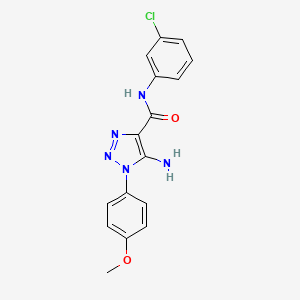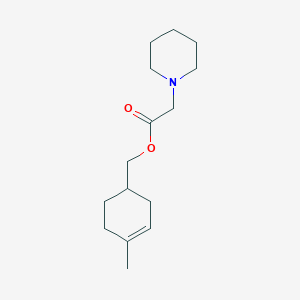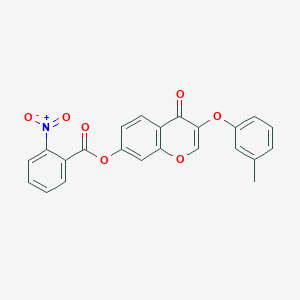![molecular formula C21H17ClN2O2 B4989038 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first discovered in 2009 and has since been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research. In
作用机制
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that is involved in the regulation of many cellular processes, including the ubiquitin-proteasome pathway. When NEDD8 is activated by NAE, it binds to cullin proteins, which are part of a family of proteins involved in the regulation of the cell cycle. This binding leads to the activation of the SCF (SKP1-CUL1-F-box protein) complex, which is responsible for the degradation of many proteins involved in cell cycle regulation, DNA damage repair, and apoptosis. Inhibition of NAE by 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide leads to the accumulation of these proteins and subsequent cell death.
Biochemical and Physiological Effects:
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting NAE and activating the p53 pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that is involved in inflammation.
实验室实验的优点和局限性
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and has shown promising results in preclinical studies for the treatment of various types of cancer. However, there are also some limitations to its use in laboratory experiments. 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide can be toxic to normal cells at high concentrations, which can limit its use in in vivo experiments. In addition, the inhibition of NAE by 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide can lead to the accumulation of other proteins besides those involved in cell cycle regulation, DNA damage repair, and apoptosis, which can lead to off-target effects.
未来方向
There are several future directions for research on 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of NAE. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide. In addition, there is a need for more preclinical studies to determine the safety and efficacy of 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide in vivo. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide in humans.
合成方法
The synthesis method for 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide involves several steps. First, 3-nitrobenzoic acid is reacted with 4-chloroaniline to form 4-chloro-N-(3-nitrophenyl)benzamide. This compound is then reduced to 4-chloro-N-(3-aminophenyl)benzamide using palladium on carbon and hydrogen gas. Next, 2-methylphenyl isocyanate is reacted with the amine group of the compound to form 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide. The final product is purified using column chromatography.
科学研究应用
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins, including those involved in cell cycle regulation, DNA damage repair, and apoptosis. Inhibition of NAE by 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide leads to the accumulation of these proteins and subsequent cell death. 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-7-2-5-12-19(14)24-20(25)15-8-6-9-16(13-15)23-21(26)17-10-3-4-11-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREWCNWKOZSJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)
